molecular formula C19H13FN2O2S B300623 (5E)-3-[(2-fluorophenyl)methyl]-5-(1H-indol-3-ylmethylidene)-1,3-thiazolidine-2,4-dione

(5E)-3-[(2-fluorophenyl)methyl]-5-(1H-indol-3-ylmethylidene)-1,3-thiazolidine-2,4-dione

Cat. No. B300623
M. Wt: 352.4 g/mol
InChI Key: MKFXRDRTYINIFI-RQZCQDPDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5E)-3-[(2-fluorophenyl)methyl]-5-(1H-indol-3-ylmethylidene)-1,3-thiazolidine-2,4-dione, also known as FIT-039, is a small molecule compound that has been recently discovered to have potential therapeutic effects. This compound belongs to the thiazolidinedione class of compounds and has been shown to have a wide range of biological activities.

Mechanism of Action

The mechanism of action of (5E)-3-[(2-fluorophenyl)methyl]-5-(1H-indol-3-ylmethylidene)-1,3-thiazolidine-2,4-dione is not fully understood, but it is believed to act through multiple pathways. (5E)-3-[(2-fluorophenyl)methyl]-5-(1H-indol-3-ylmethylidene)-1,3-thiazolidine-2,4-dione has been shown to inhibit the activity of the enzyme phosphodiesterase 10A (PDE10A), which is involved in the regulation of dopamine signaling in the brain. By inhibiting PDE10A, (5E)-3-[(2-fluorophenyl)methyl]-5-(1H-indol-3-ylmethylidene)-1,3-thiazolidine-2,4-dione may enhance dopamine signaling, leading to its potential neuroprotective effects. (5E)-3-[(2-fluorophenyl)methyl]-5-(1H-indol-3-ylmethylidene)-1,3-thiazolidine-2,4-dione has also been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. By inhibiting COX-2, (5E)-3-[(2-fluorophenyl)methyl]-5-(1H-indol-3-ylmethylidene)-1,3-thiazolidine-2,4-dione may have anti-inflammatory effects.
Biochemical and Physiological Effects:
(5E)-3-[(2-fluorophenyl)methyl]-5-(1H-indol-3-ylmethylidene)-1,3-thiazolidine-2,4-dione has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation in animal models of arthritis and colitis. (5E)-3-[(2-fluorophenyl)methyl]-5-(1H-indol-3-ylmethylidene)-1,3-thiazolidine-2,4-dione has also been shown to have anti-cancer effects by inhibiting the growth of cancer cells. In addition, (5E)-3-[(2-fluorophenyl)methyl]-5-(1H-indol-3-ylmethylidene)-1,3-thiazolidine-2,4-dione has been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes. (5E)-3-[(2-fluorophenyl)methyl]-5-(1H-indol-3-ylmethylidene)-1,3-thiazolidine-2,4-dione has also been shown to have potential neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

(5E)-3-[(2-fluorophenyl)methyl]-5-(1H-indol-3-ylmethylidene)-1,3-thiazolidine-2,4-dione has several advantages for lab experiments. It is a small molecule compound that can be easily synthesized and purified. (5E)-3-[(2-fluorophenyl)methyl]-5-(1H-indol-3-ylmethylidene)-1,3-thiazolidine-2,4-dione has also been shown to have good stability and solubility in various solvents. However, (5E)-3-[(2-fluorophenyl)methyl]-5-(1H-indol-3-ylmethylidene)-1,3-thiazolidine-2,4-dione has some limitations for lab experiments. It has low water solubility, which can make it difficult to administer in some animal models. In addition, (5E)-3-[(2-fluorophenyl)methyl]-5-(1H-indol-3-ylmethylidene)-1,3-thiazolidine-2,4-dione has not been extensively studied in human clinical trials, so its safety and efficacy in humans are not yet fully understood.

Future Directions

There are several future directions for research on (5E)-3-[(2-fluorophenyl)methyl]-5-(1H-indol-3-ylmethylidene)-1,3-thiazolidine-2,4-dione. One area of research is to further understand its mechanism of action and how it can be optimized for therapeutic use. Another area of research is to study its effects in human clinical trials to determine its safety and efficacy. (5E)-3-[(2-fluorophenyl)methyl]-5-(1H-indol-3-ylmethylidene)-1,3-thiazolidine-2,4-dione may also have potential as a treatment for other diseases, such as multiple sclerosis and Huntington's disease, which should be explored in future studies. Finally, further research is needed to optimize the synthesis of (5E)-3-[(2-fluorophenyl)methyl]-5-(1H-indol-3-ylmethylidene)-1,3-thiazolidine-2,4-dione to improve its yield and purity.

Synthesis Methods

The synthesis of (5E)-3-[(2-fluorophenyl)methyl]-5-(1H-indol-3-ylmethylidene)-1,3-thiazolidine-2,4-dione involves a multi-step process that includes the reaction of 2-fluorobenzaldehyde with indole-3-carboxaldehyde to form a Schiff base intermediate. This intermediate is then reacted with thiazolidine-2,4-dione in the presence of a catalyst to form the final product, (5E)-3-[(2-fluorophenyl)methyl]-5-(1H-indol-3-ylmethylidene)-1,3-thiazolidine-2,4-dione. The synthesis of (5E)-3-[(2-fluorophenyl)methyl]-5-(1H-indol-3-ylmethylidene)-1,3-thiazolidine-2,4-dione has been optimized to produce high yields of the compound with good purity.

Scientific Research Applications

(5E)-3-[(2-fluorophenyl)methyl]-5-(1H-indol-3-ylmethylidene)-1,3-thiazolidine-2,4-dione has been studied extensively for its potential therapeutic effects in various diseases. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects. (5E)-3-[(2-fluorophenyl)methyl]-5-(1H-indol-3-ylmethylidene)-1,3-thiazolidine-2,4-dione has also been shown to have potential as a treatment for Alzheimer's disease and Parkinson's disease. In addition, (5E)-3-[(2-fluorophenyl)methyl]-5-(1H-indol-3-ylmethylidene)-1,3-thiazolidine-2,4-dione has been studied for its effects on glucose metabolism and insulin resistance, suggesting potential applications in the treatment of diabetes.

properties

Product Name

(5E)-3-[(2-fluorophenyl)methyl]-5-(1H-indol-3-ylmethylidene)-1,3-thiazolidine-2,4-dione

Molecular Formula

C19H13FN2O2S

Molecular Weight

352.4 g/mol

IUPAC Name

(5E)-3-[(2-fluorophenyl)methyl]-5-(1H-indol-3-ylmethylidene)-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C19H13FN2O2S/c20-15-7-3-1-5-12(15)11-22-18(23)17(25-19(22)24)9-13-10-21-16-8-4-2-6-14(13)16/h1-10,21H,11H2/b17-9+

InChI Key

MKFXRDRTYINIFI-RQZCQDPDSA-N

Isomeric SMILES

C1=CC=C(C(=C1)CN2C(=O)/C(=C\C3=CNC4=CC=CC=C43)/SC2=O)F

SMILES

C1=CC=C(C(=C1)CN2C(=O)C(=CC3=CNC4=CC=CC=C43)SC2=O)F

Canonical SMILES

C1=CC=C(C(=C1)CN2C(=O)C(=CC3=CNC4=CC=CC=C43)SC2=O)F

Origin of Product

United States

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